2-(2-Chlorophenoxy)-N-methylethanamine HCl
Overview
Description
2-(2-Chlorophenoxy)-N-methylethanamine HCl (2-CPME HCl) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It has been used in a variety of experiments, from drug development to cell culture studies, and has been found to have a wide range of biochemical and physiological effects. We will also discuss potential future directions for research involving 2-CPME HCl.
Scientific Research Applications
Quantum Chemical and Kinetic Studies
“2-(2-Chlorophenoxy)-N-methylethanamine HCl” has been utilized in quantum chemical and kinetic studies to understand the formation of complex organic molecules. Researchers have investigated its reactions with various agents like OH, Cl, and O2 to construct detailed kinetic models . These studies are crucial for predicting the behavior of chemical species in various environments, including atmospheric conditions and industrial processes.
Pharmacology
In pharmacological research, derivatives of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” have been studied for their potential as small molecule inhibitors. For instance, compounds structurally related to it have been shown to inhibit TMEM206 mediated currents, which are implicated in acid-induced cell death in colorectal cancer cells . This research contributes to the development of new therapeutic agents targeting specific cellular mechanisms.
Environmental Impact
The environmental impact of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” and its derivatives is another significant area of study. Research has been conducted on the formation and remediation of pollutants like PCDD/Fs during thermal processes, where this compound could potentially play a role . Understanding its behavior and breakdown can lead to improved waste management and pollution control strategies.
Industrial Applications
In the industrial sector, “2-(2-Chlorophenoxy)-N-methylethanamine HCl” is a key intermediate in the synthesis of various chemicals. It has been used in the production of furan platform chemicals, which are derived from biomass and serve as alternatives to traditional petroleum-based products . Its role in green chemistry highlights the shift towards more sustainable industrial practices.
Medical Research
Medical research has explored the use of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” in the synthesis of compounds with potential therapeutic applications. Studies have focused on its role in creating novel dyes with anti-inflammatory properties and its use in anticonvulsant activity research . These investigations are pivotal for discovering new drugs and treatment methods.
Chemical Properties
Understanding the chemical properties of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” is fundamental for its application across various fields. Safety data sheets provide detailed information on its toxicity, handling precautions, and first aid measures, which are essential for its safe use in research and industrial settings .
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGXXZJQNDDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-N-methylethanamine HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.